molecular formula C27H22F3NO4 B7836479 7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B7836479
M. Wt: 481.5 g/mol
InChI Key: TYYUIGNDXOMNAB-UHFFFAOYSA-N
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Description

“7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the pyrrolidin-1-ylmethyl group: This can be done through nucleophilic substitution reactions.

    Phenylphenoxy group addition: This step might involve etherification reactions using phenylphenol derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the carbonyl group in the chromen-4-one core, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new chromen-4-one derivatives with potential biological activities.

Biology

In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors, given the compound’s structural features.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with a similar chromen-4-one core.

    Coumarins: Another class of compounds with structural similarities.

    Synthetic chromen-4-one derivatives: Various synthetic analogs with different substituents.

Uniqueness

The unique combination of substituents in “7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” might confer distinct biological activities or chemical properties, setting it apart from other similar compounds.

Properties

IUPAC Name

7-hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3NO4/c28-27(29,30)26-25(34-19-10-8-18(9-11-19)17-6-2-1-3-7-17)23(33)20-12-13-22(32)21(24(20)35-26)16-31-14-4-5-15-31/h1-3,6-13,32H,4-5,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYUIGNDXOMNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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